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A Comparative Analysis of Galectin-3 Inhibitors:
GB1107 and TD139

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and characteristics of two
prominent Galectin-3 inhibitors, GB1107 and TD139. The information presented is based on
available preclinical and clinical data to assist researchers in evaluating these compounds for
their specific research and development needs.

Introduction to Galectin-3 and its Inhibition

Galectin-3 is a [3-galactoside-binding lectin implicated in a wide range of pathological
processes, including fibrosis, inflammation, and cancer progression. Its multifaceted role in cell
adhesion, signaling, and immune modulation has made it an attractive therapeutic target. By
binding to cell surface glycans, Galectin-3 can form lattices that modulate the activity of various
receptors, including the transforming growth factor-beta (TGF-[3) receptor, and influence
immune cell responses.[1][2] The inhibition of Galectin-3, therefore, presents a promising
strategy for the treatment of various diseases. This guide focuses on two small molecule
inhibitors of Galectin-3: GB1107, an orally available compound primarily investigated for its
anti-cancer properties, and TD139 (also known as GB0139), an inhaled inhibitor developed for
the treatment of idiopathic pulmonary fibrosis (IPF).
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Comparative Efficacy and Quantitative Data

While no direct head-to-head comparative studies between GB1107 and TD139 have been

identified in the public domain, this section presents a parallel summary of their reported

efficacy and key quantitative parameters based on independent preclinical and clinical

investigations.

ble 1: In Vi | In Vivo Effi f GR11C

Parameter

Value/Result

Experimental
Model

Source

Binding Affinity (Kd)

37 nM (human
Galectin-3)

Not specified

In Vivo Efficacy

46.2% reduction in

tumor weight

Human lung A549
adenocarcinoma
xenografts in CD-1

nude mice

79.2% reduction in

tumor burden

LLC1-luciferase
metastasis model in

mice

[5]

Dosage

10 mg/kg, once daily,

oral

Mouse models of lung

adenocarcinoma

[4][6]

Mechanism of Action

Increased M1
macrophage
polarization and CD8+

T-cell infiltration

Syngeneic mouse
lung adenocarcinoma

model

[71(8]

Potentiates PD-L1
blockade

Syngeneic mouse
lung adenocarcinoma

model

[7]

Table 2: In Vitro and In Vivo Efficacy of TD139 (GB0139)

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://www.benchchem.com/product/b607606?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/79/7/1480/640520/An-Orally-Active-Galectin-3-Antagonist-Inhibits
https://www.research.ed.ac.uk/files/78357771/CAN_18_2244R_Merged_PDF_4.pdf
https://www.researchgate.net/figure/Galectin-3-inhibitor-GB1107-inhibits-lung-adenocarcinoma-growth-and-metastasis-in-vivo_fig3_330571703
https://www.research.ed.ac.uk/files/78357771/CAN_18_2244R_Merged_PDF_4.pdf
https://pubmed.ncbi.nlm.nih.gov/30674531/
https://portal.research.lu.se/en/publications/an-orally-active-galectin-3-antagonist-inhibits-lung-adenocarcino/
https://www.researchgate.net/publication/313290341_TD139_A_Novel_Inhaled_Galectin-3_Inhibitor_for_The_Treatment_of_Idiopathic_Pulmonary_Fibrosis_IPF_Results_from_The_First_in_IPF_Patients_Study
https://portal.research.lu.se/en/publications/an-orally-active-galectin-3-antagonist-inhibits-lung-adenocarcino/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Experimental

Parameter Value/Result Source
Model
Binding Affinity (Kd) 21+£0.1nM Not specified [9]
361 £ 108 nM (on IPF Ex vivo human IPF
IC50 [9]
macrophages) macrophages
i ] -52.52% change in o
In Vivo Efficacy Phase 1/2a clinical
o BAL macrophage Gal- o ] [9]
(Clinical) trial in IPF patients
3 (3 mg dose)
-78.60% change in o
Phase 1/2a clinical
BAL macrophage Gal- o ] [10]
trial in IPF patients
3 (10 mg dose)
0.3 mg, 3 mg, or 10 o
o ] Phase 1/2a clinical
Dosage (Clinical) mg, once daily, o ] [11][12]
) trial in IPF patients
inhaled
o TY of ~8 hours in Healthy volunteers
Pharmacokinetics ) [11][12]
plasma and IPF patients
>567-fold higher
concentration in lungs  IPF patients [11][12][13]
than blood
Suppression of Gal-3 o o
] ) ) Clinical trial in IPF
Mechanism of Action expression on alveolar ] [11][12][13]
patients
macrophages
Reduction in plasma
biomarkers of fibrosis Clinical trial in IPF
[91[10]

(PDGF-BB, PAI-1,
YKL-40)

patients

Experimental Protocols

Syngeneic Mouse Model of Lung Adenocarcinoma (for
GB1107 evaluation)
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This protocol describes a general procedure for establishing a syngeneic mouse model of lung
adenocarcinoma to evaluate the efficacy of orally administered Galectin-3 inhibitors like
GB1107.

1. Cell Culture:

e Lewis Lung Carcinoma (LLC1) cells are cultured in Dulbecco's Modified Eagle Medium
(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at
37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:
o C57BL/6 mice (6-8 weeks old) are used as the syngeneic host for LLC1 cells.
3. Tumor Implantation:

o LLC1 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended
in a 1:1 mixture of Matrigel and serum-free media.

e A suspension containing 1 x 1076 LLC1 cells in a volume of 100 uL is injected
subcutaneously into the flank of each mouse.[6]

4. Treatment Protocol:

¢ Once tumors reach a palpable size (e.g., ~100-150 mms3), mice are randomized into
treatment and control groups.

o GB1107 is administered once daily via oral gavage at a dose of 10 mg/kg.[6] The control
group receives the vehicle solution.

5. Efficacy Evaluation:

e Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

» At the end of the study, mice are euthanized, and tumors are excised and weighed.

e Tumor tissue can be further processed for histological analysis, immunohistochemistry (e.qg.,
for immune cell markers like CD8, F4/80), and gene expression analysis (e.g., qPCR for
cytokines and chemokines).[14]

Carbon Tetrachloride (CCls)-Induced Liver Fibrosis
Model (General Protocol)
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This protocol outlines a common method for inducing liver fibrosis in mice, which can be
adapted to assess the anti-fibrotic efficacy of Galectin-3 inhibitors.

1. Animal Model:
e Male C57BL/6 mice (8-10 weeks old) are typically used.
2. Induction of Fibrosis:

e Carbon tetrachloride (CCla) is diluted in a vehicle such as corn oil or olive oil (e.g., 1:4 v/v).
e The CClas solution is administered to mice via intraperitoneal (i.p.) injection twice a week for a
period of 4-8 weeks.[15]

3. Treatment Protocol:

o Treatment with the Galectin-3 inhibitor can be prophylactic (starting before or at the same
time as CCls administration) or therapeutic (starting after fibrosis has been established).

e The inhibitor is administered at the desired dose and route (e.g., oral gavage for GB1107).
[15]

4. Assessment of Fibrosis:

o At the end of the treatment period, mice are euthanized, and liver tissue and blood samples
are collected.

 Liver fibrosis is assessed by:

» Histology: Staining of liver sections with Picrosirius Red or Masson's trichrome to visualize
collagen deposition.

o Hydroxyproline Assay: Quantification of collagen content in the liver.

o Gene Expression Analysis: gPCR for fibrosis-related genes (e.g., Collal, Acta2, Timpl).

o Liver damage is assessed by measuring the levels of serum alanine aminotransferase (ALT)
and aspartate aminotransferase (AST).

Signaling Pathways and Mechanism of Action
Galectin-3 in TGF-B Signaling and Fibrosis

Galectin-3 plays a crucial role in potentiating TGF-3 signaling, a key pathway in the
development of fibrosis. Extracellular Galectin-3 can form a lattice with cell surface
glycoproteins, including the TGF-3 receptor and integrins. This lattice formation is thought to
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facilitate the clustering of these receptors, thereby enhancing TGF-B-mediated downstream
signaling, which includes the phosphorylation of Smad2 and Smad3, leading to the
transcription of pro-fibrotic genes. Galectin-3 inhibitors, by binding to the carbohydrate
recognition domain of Galectin-3, are believed to disrupt this lattice formation and attenuate the
pro-fibrotic signaling cascade.

TGF-B Receptor  [——3»| Smad2/3 D p-Smad2/3

GB1107 / TD139 Inhibition 1 Galectin3
Integrin

TGFB1

Click to download full resolution via product page

Caption: Galectin-3 mediated TGF-[3 signaling pathway and point of inhibition.

Galectin-3 in Immune Response Modulation

Galectin-3 is a significant modulator of the tumor microenvironment and immune responses. It
can be secreted by tumor cells and various immune cells, including macrophages. In the
context of cancer, Galectin-3 can promote an immunosuppressive environment by favoring the
polarization of macrophages towards an M2-like phenotype and by suppressing the activation
and function of cytotoxic CD8+ T-cells.[7][8] Inhibition of Galectin-3, as demonstrated with
GB1107, can reverse this immunosuppression by promoting M1 macrophage polarization and
enhancing the infiltration and cytotoxic activity of CD8+ T-cells.[7][8] This provides a rationale
for combining Galectin-3 inhibitors with immune checkpoint inhibitors like anti-PD-L1
antibodies.
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Caption: Modulation of the tumor immune microenvironment by Galectin-3.

Conclusion

GB1107 and TD139 are both potent inhibitors of Galectin-3 but have been developed for
distinct therapeutic applications, routes of administration, and have different preclinical and
clinical data supporting their efficacy. GB1107, as an oral agent, shows promise in oncology,
particularly in modulating the tumor microenvironment and synergizing with immunotherapy.
TD139, as an inhaled therapeutic, demonstrates targeted delivery to the lungs and has shown
clinical benefits in reducing biomarkers of fibrosis in IPF. The choice between these or other
Galectin-3 inhibitors will ultimately depend on the specific research question, disease model,
and desired therapeutic outcome. This guide provides a foundational comparison to aid in this
decision-making process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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